Cas no 1184850-75-6 (4,4,4-trifluorobutanethioamide)

4,4,4-trifluorobutanethioamide 化学的及び物理的性質
名前と識別子
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- 4,4,4-Trifluorobutanethioamide
- Butanethioamide, 4,4,4-trifluoro-
- 4,4,4-trifluorobutanethioamide
-
- MDL: MFCD20353091
- インチ: 1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)
- InChIKey: QSVASTDIGBZAPA-UHFFFAOYSA-N
- SMILES: C(N)(=S)CCC(F)(F)F
計算された属性
- 精确分子量: 157.01730486g/mol
- 同位素质量: 157.01730486g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1Ų
- XLogP3: 1.1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 143.7±50.0 °C at 760 mmHg
- フラッシュポイント: 40.7±30.1 °C
- じょうきあつ: 5.3±0.3 mmHg at 25°C
4,4,4-trifluorobutanethioamide Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,4,4-trifluorobutanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331481-10g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 10g |
$3191.0 | 2023-09-04 | |
Enamine | EN300-331481-1.0g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-331481-2.5g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 2.5g |
$1454.0 | 2023-09-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00875174-1g |
4,4,4-Trifluorobutanethioamide |
1184850-75-6 | 95% | 1g |
¥5546.0 | 2023-04-05 | |
Aaron | AR01C0Q9-5g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 5g |
$2984.00 | 2025-02-09 | |
Aaron | AR01C0Q9-50mg |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Enamine | EN300-331481-1g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 1g |
$743.0 | 2023-09-04 | |
A2B Chem LLC | AW39333-5g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 5g |
$2301.00 | 2024-04-20 | |
Aaron | AR01C0Q9-1g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 1g |
$1047.00 | 2025-02-09 | |
1PlusChem | 1P01C0HX-1g |
4,4,4-trifluorobutanethioamide |
1184850-75-6 | 95% | 1g |
$981.00 | 2023-12-26 |
4,4,4-trifluorobutanethioamide 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
4,4,4-trifluorobutanethioamideに関する追加情報
Comprehensive Overview of 4,4,4-Trifluorobutanethioamide (CAS No. 1184850-75-6): Properties, Applications, and Industry Insights
4,4,4-Trifluorobutanethioamide (CAS No. 1184850-75-6) is a specialized fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and chemical properties. This thioamide derivative features a trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and material science. The compound's CAS registry number (1184850-75-6) ensures precise identification in global chemical databases, facilitating regulatory compliance and research reproducibility.
In recent years, the demand for fluorinated compounds like 4,4,4-trifluorobutanethioamide has surged, driven by their applications in bioactive molecule synthesis and crop protection agents. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in developing new antiviral and anti-inflammatory drugs. A 2023 study highlighted its potential in modulating enzyme activity, aligning with the growing focus on targeted therapies and precision medicine.
The synthesis of 4,4,4-trifluorobutanethioamide typically involves nucleophilic substitution reactions or thionation of corresponding amides, with yields optimized through green chemistry protocols. This aligns with the industry's shift toward sustainable synthesis, a topic frequently searched in AI-driven chemical research platforms. Analytical techniques such as NMR spectroscopy and HPLC-MS are employed to verify its purity, addressing common user queries about quality control in fine chemicals.
From a commercial perspective, suppliers of CAS No. 1184850-75-6 emphasize its high purity grades (>98%) and compatibility with high-throughput screening (HTS) workflows. These attributes cater to the pharmaceutical industry's need for scalable intermediates, a trending topic in contract manufacturing forums. Additionally, its stability under ambient storage conditions reduces logistical challenges, a key concern for global distributors.
Emerging applications of 4,4,4-trifluorobutanethioamide include its use in material science, where its fluorine content contributes to hydrophobic coatings and electronic materials. This versatility resonates with searches for multi-functional chemicals in academic and industrial settings. Furthermore, its low toxicity profile (as per preliminary studies) positions it favorably compared to traditional thioamide analogs, addressing environmental and safety-related queries.
In conclusion, 4,4,4-trifluorobutanethioamide (CAS No. 1184850-75-6) exemplifies the intersection of innovation and practical utility in modern chemistry. Its relevance to drug development, sustainable synthesis, and advanced materials ensures continued interest, as reflected in search trends and peer-reviewed publications. Future research may explore its catalytic applications or bioconjugation potential, further expanding its industrial footprint.
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